molecular formula C22H21ClN4O2 B11009041 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-chloro-1H-indol-1-yl)ethyl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-chloro-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11009041
M. Wt: 408.9 g/mol
InChI Key: FSIIOZQFRVEHMK-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-chloro-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-chloro-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives .

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-chloro-1H-indol-1-yl)ethyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-chloro-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-chloro-1H-indol-1-yl)ethyl]acetamide is unique due to its specific functional groups and their positions on the indole ring. These modifications can lead to distinct biological activities and potential therapeutic applications compared to other indole derivatives .

Properties

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.9 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[2-(6-chloroindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C22H21ClN4O2/c1-15(28)25-19-3-2-4-20-18(19)8-11-27(20)14-22(29)24-9-12-26-10-7-16-5-6-17(23)13-21(16)26/h2-8,10-11,13H,9,12,14H2,1H3,(H,24,29)(H,25,28)

InChI Key

FSIIOZQFRVEHMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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